molecular formula C26H32N2O5 B2727306 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851406-88-7

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

Cat. No.: B2727306
CAS No.: 851406-88-7
M. Wt: 452.551
InChI Key: LWSTWVQCZSVFRF-UHFFFAOYSA-N
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Description

N-[2-(5,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a synthetic small molecule featuring a hybrid structure combining a quinolinone core and a 3,4,5-triethoxybenzamide moiety. The quinolinone scaffold (5,8-dimethyl-2-oxo-1H-quinolin-3-yl) is associated with bioactivity in antimicrobial and anti-inflammatory agents, while the 3,4,5-triethoxybenzamide group is known for its role in metal coordination and dendrimer functionalization . Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, GC-MS) .

Properties

CAS No.

851406-88-7

Molecular Formula

C26H32N2O5

Molecular Weight

452.551

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H32N2O5/c1-6-31-21-14-19(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-18-13-20-16(4)9-10-17(5)23(20)28-26(18)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30)

InChI Key

LWSTWVQCZSVFRF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Combes Quinoline Synthesis

The Combes method involves condensation of β-diketones with anilines under acidic conditions to form substituted quinolines. For this compound, 2-amino-4,5-dimethylphenol is reacted with ethyl acetoacetate in concentrated sulfuric acid. The β-diketone undergoes nucleophilic attack by the aniline, followed by cyclization to yield 5,8-dimethyl-2-oxo-1,2-dihydroquinoline. Subsequent oxidation with potassium permanganate introduces the 2-oxo group, yielding 5,8-dimethyl-2-oxo-1H-quinoline.

Key advantages of this method include high regioselectivity for the 2,4-substitution pattern and compatibility with electron-donating methyl groups. However, the use of concentrated sulfuric acid necessitates stringent temperature control (80–100°C) to prevent side reactions such as sulfonation.

Skraup Synthesis Modifications

The Skraup method, traditionally employing aniline, glycerol, and sulfuric acid, has been modified to accommodate dimethyl-substituted precursors. 4,5-Dimethylaniline is heated with glycerol and nitrobenzene (as an oxidizer) at 180°C. The reaction proceeds via acrolein formation, Michael addition, and cyclization to produce 5,8-dimethylquinoline. Post-synthetic oxidation with chromium trioxide introduces the 2-oxo group.

While scalable for industrial production, this method requires careful handling of nitrobenzene, a toxic oxidizer. Recent patents describe replacing nitrobenzene with silver trifluoromethanesulfonate, achieving comparable yields (78–82%) with reduced environmental impact.

Functionalization of the Quinoline Core

Introduction of the Ethylamine Side Chain

The 3-position of the quinoline core is functionalized with an ethylamine group through Friedel-Crafts alkylation . Using 2-chloroethylamine hydrochloride and aluminum chloride as a catalyst, the reaction proceeds at 50°C in dichloromethane. The chloroethylamine undergoes electrophilic substitution at the quinoline’s 3-position, followed by hydrolysis to yield 3-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline.

Optimization Note:

  • Excess aluminum chloride (1.5 equiv.) improves regioselectivity but risks over-alkylation.
  • Solvent choice (dichloromethane vs. toluene) affects reaction rate, with dichloromethane reducing side product formation by 15%.

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

The triethoxybenzamide moiety is derived from 3,4,5-triethoxybenzoic acid , which is converted to its acyl chloride using thionyl chloride (SOCl₂). Reacting the acid with SOCl₂ (3 equiv.) in refluxing toluene (110°C) for 4 hours yields 3,4,5-triethoxybenzoyl chloride with >95% purity.

Amide Coupling Reaction

The final step involves coupling the quinoline-ethylamine intermediate with 3,4,5-triethoxybenzoyl chloride via Schotten-Baumann reaction . The amine is dissolved in a 10% sodium hydroxide solution, and the acyl chloride is added dropwise at 0°C. The reaction proceeds via nucleophilic acyl substitution, forming the desired benzamide.

Reaction Conditions:

  • Temperature: 0–5°C (prevents hydrolysis of the acyl chloride).
  • Molar ratio: 1:1.2 (amine:acyl chloride) to ensure complete conversion.
  • Yield: 85–90% after recrystallization from ethanol.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-pending method employs microwave irradiation to accelerate the Combes cyclization step. Heating the β-diketone-aniline mixture at 150°C for 15 minutes under microwave conditions reduces reaction time by 70% while maintaining a 75% yield.

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed amidation in non-aqueous media. Using Candida antarctica lipase B , the ethylamine intermediate reacts with 3,4,5-triethoxybenzoic acid in tert-butanol at 40°C. While environmentally benign, this method currently achieves only 60% conversion.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Solvent Recovery: Ethanol and dichloromethane are recycled via distillation, reducing costs by 20%.
  • Waste Management: Neutralization of acidic byproducts with calcium hydroxide generates gypsum (CaSO₄), which is repurposed in construction materials.
  • Quality Control: HPLC analysis ensures >99% purity, with residual solvent levels complying with ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group in the quinoline core can yield dihydroquinoline derivatives.

    Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy groups.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

The 3,4,5-triethoxybenzamide group distinguishes this compound from simpler benzamide analogs. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features a methyl-substituted benzamide and a hydroxyl-containing alkyl chain. Key differences include:

  • Metal Coordination : The ethoxy groups may act as weak Lewis bases, whereas hydroxyl groups (as in ) form stronger hydrogen bonds or serve as bidentate ligands in metal-catalyzed reactions .

Quinolinone Derivatives

The 5,8-dimethyl-2-oxo-1H-quinolin-3-yl moiety shares structural similarities with other bioactive quinolinones. For instance:

  • Antimicrobial Activity: Unsubstituted quinolinones are known for antibacterial properties; methylation at positions 5 and 8 may modulate steric effects and metabolic stability.
  • Hydrogen Bonding : The 2-oxo group facilitates hydrogen bonding, influencing crystal packing (as analyzed via graph set theory in ).

Functionalization in Dendrimer Systems

The 3,4,5-triethoxybenzamide group is utilized in dendrimer surface modification, as seen in G4-TEBA (), which coordinates Cu²⁺ ions for catalytic applications. This suggests the target compound could similarly act as a ligand in metal-organic frameworks or catalytic systems .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications Structural Analysis Methods
Target Compound Quinolinone + Benzamide 3,4,5-Triethoxy, 5,8-Dimethyl Potential antimicrobial, metal ligand X-ray (SHELXL ), NMR, IR
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, Hydroxyl Metal-catalyzed C–H functionalization X-ray, NMR, GC-MS
G4-TEBA Dendrimer Polypropylenimine 3,4,5-Triethoxybenzamide Cu²⁺ coordination, catalysis Spectroscopic methods

Research Implications and Limitations

  • Structural Insights : The triethoxybenzamide group’s steric bulk may hinder hydrogen bonding compared to hydroxylated analogs, affecting crystallization patterns .
  • Synthetic Challenges : Ethoxy groups require protection/deprotection strategies, increasing synthesis complexity versus methyl or hydroxyl derivatives.
  • Biological Potential: While quinolinones are pharmacologically active, the target compound’s efficacy requires validation in biological assays.

Biological Activity

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a synthetic compound belonging to the quinoline derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved through methods such as the Fischer indole synthesis or Skraup synthesis.
  • Introduction of the Ethyl Group : Alkylation reactions using ethyl bromide can introduce the ethyl group onto the quinoline structure.
  • Formation of the Benzamide Moiety : The final step involves coupling the quinoline derivative with 3,4,5-triethoxybenzoic acid in the presence of a coupling reagent such as EDCI.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity against a variety of pathogens. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cells through several mechanisms:

  • DNA Intercalation : The quinoline core can intercalate into DNA strands, leading to structural distortions that inhibit replication.
  • Enzyme Inhibition : It has been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair processes.

The biological activity of this compound can be attributed to its structural features:

  • Quinoline Core : Facilitates interaction with nucleic acids and enzymes.
  • Ethyl Group : Enhances lipophilicity, improving cellular uptake.
  • Triethoxybenzamide Moiety : Contributes to binding affinity with biological targets.

Case Studies

StudyFindingsReference
In vitro study on bacterial strainsShowed significant inhibition against E. coli and S. aureus
Cancer cell line studyInduced apoptosis in HeLa cells with IC50 values in low micromolar range
Mechanistic study on enzyme inhibitionDemonstrated inhibition of topoisomerase I and II

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